molecular formula C29H31N3O3 B11386975 1-(4-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11386975
M. Wt: 469.6 g/mol
InChI Key: DFWYUHGGJTXVQI-UHFFFAOYSA-N
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Description

1-(4-ETHOXYPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenoxy group, and a benzodiazole moiety

Preparation Methods

The synthesis of 1-(4-ETHOXYPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps. One common synthetic route includes the acylation of a precursor compound with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This is followed by condensation reactions with various β-diketones or β-ketoesters to form the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole moiety. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-ETHOXYPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-ETHOXYPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE include:

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-3-34-24-14-12-23(13-15-24)32-20-22(19-28(32)33)29-30-26-10-4-5-11-27(26)31(29)16-7-17-35-25-9-6-8-21(2)18-25/h4-6,8-15,18,22H,3,7,16-17,19-20H2,1-2H3

InChI Key

DFWYUHGGJTXVQI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC(=C5)C

Origin of Product

United States

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